6-Methylpyridine-2-boronic acid
Overview
Description
6-Methylpyridine-2-boronic acid is a derivative of pyridine with a boronic acid functional group. It is a compound of interest due to its potential use in various chemical reactions, particularly in the Suzuki cross-coupling process, which is a widely used method for creating carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the boronic acid group allows for the formation of reversible covalent bonds, making it a versatile building block for constructing molecular architectures and polymeric materials .
Synthesis Analysis
The synthesis of halopyridinylboronic acids, including 6-methylpyridine-2-boronic acid, can be achieved through a regioselective halogen-metal exchange using n-butyllithium followed by quenching with triisopropylborate. This method starts from appropriate dihalopyridines and has been shown to yield a single regioisomeric boronic acid or ester product . Additionally, the synthesis of related compounds, such as 2-ethyl-6-methyl-3-hydroxypyridine, has been improved by acylation reactions, indicating the potential for optimizing the synthesis of 6-methylpyridine-2-boronic acid derivatives .
Molecular Structure Analysis
While the specific molecular structure analysis of 6-methylpyridine-2-boronic acid is not detailed in the provided papers, the general structure of pyridine derivatives can be inferred. For instance, the synthesis of 6,6'-dimesityl-2,2'-bipyridine involves a Suzuki coupling that could be analogous to reactions involving 6-methylpyridine-2-boronic acid. The sterically crowded ligands in such compounds are often investigated by X-ray analysis to determine their precise molecular structure .
Chemical Reactions Analysis
6-Methylpyridine-2-boronic acid is expected to participate in Pd-catalyzed coupling reactions with aryl halides, as indicated by the synthesis of novel halopyridinylboronic acids and esters. These reactions are crucial for producing new libraries of pyridines, which are important in drug development and materials science . Furthermore, boronic acids have been used to accelerate electrophilic activation of unprotected maltols in water, showcasing their utility in facilitating challenging chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methylpyridine-2-boronic acid are not explicitly discussed in the provided papers. However, boronic acids, in general, are known for their ability to form reversible condensation reactions, leading to the construction of complex molecular nanostructures and polymeric materials. This indicates that 6-methylpyridine-2-boronic acid likely shares similar properties that enable it to act as a building block for creating diverse molecular entities . The stability and crystallinity of halopyridinylboronic acids and esters also suggest that 6-methylpyridine-2-boronic acid would have favorable properties for use in solid-state applications and as a reagent in organic synthesis .
Scientific Research Applications
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Scientific Field: Sensing Applications
- Boronic acids, including 6-Methylpyridine-2-boronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- A fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA, and DOPAC .
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Scientific Field: Biological Labelling, Protein Manipulation, and Modification
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
- An area of particular growth was the interaction of boronic acids with proteins, their manipulation, and cell labelling .
- Boronic acid was also used for electrophoresis of glycated molecules .
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Scientific Field: Separation Technologies and Development of Therapeutics
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Scientific Field: Synthesis of Pyridinylboronic Acids and Esters
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Scientific Field: Pharmaceutical Intermediate
Safety And Hazards
properties
IUPAC Name |
(6-methylpyridin-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSGIZRXEBIOFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376411 | |
Record name | 6-Methylpyridine-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyridine-2-boronic acid | |
CAS RN |
372963-50-3 | |
Record name | 6-Methylpyridine-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylpyridine-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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